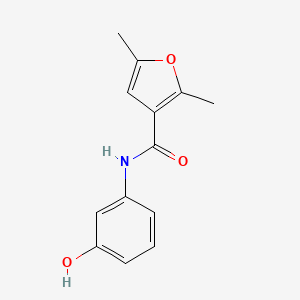

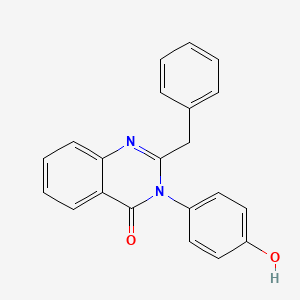

N-(3-hydroxyphenyl)-2,5-dimethyl-3-furamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Compounds with the N-(3-hydroxyphenyl) structure are often involved in biological processes. For example, N-(3-hydroxyphenyl)-arachidonoyl amide (3-HPA) is an analog of AM404, which is a selective inhibitor of carrier-mediated transport of arachidonoyl ethanolamide (AEA) .

Synthesis Analysis

The synthesis of similar compounds often involves reactions such as deacetylation, hydrolysis, cyclization, sulfonylation, and glycosylation .Molecular Structure Analysis

The molecular structure of similar compounds can be analyzed using techniques such as NMR and HPLC-MS .Chemical Reactions Analysis

The chemical reactions of similar compounds often involve processes such as oxidative addition and transmetalation .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds can be analyzed using techniques such as ChemSpider .Aplicaciones Científicas De Investigación

Catalytic Reduction of Biomass-Derived Furanic Compounds

The catalytic reduction of biomass-derived furanic compounds, such as furfural and 5-hydroxymethylfurfural (HMF), with hydrogen over heterogeneous catalysts presents a straightforward method to convert these oxygen-rich compounds into valuable chemicals. This process can yield products like furfuryl alcohol, tetrahydrofurfuryl alcohol, and 2,5-dimethylfuran, showcasing the versatility of furanic compounds in chemical synthesis and their potential in biorefinery applications (Nakagawa, Tamura, & Tomishige, 2013).

Flame Retardant Applications

Organophosphorus compounds have been studied for their flame retardant mechanisms, with N-hydroxymethyl-3-dimethylphosphonopropionamide (HDPP) showing efficiency in providing flame retardancy to cellulosic fabrics. Such compounds are characterized by their ability to improve the flame resistance of treated fabrics, underlining the importance of phosphorus-containing compounds in developing flame-retardant materials (Gaan & Sun, 2007).

Synthesis and Properties of Polyamides and Polyimides

Research has explored the synthesis and properties of aromatic polyamides and polyimides based on 3,3-bis[4-(4-aminophenoxy)phenyl]phthalimidine, which is relevant to the structural analogues of N-(3-hydroxyphenyl)-2,5-dimethyl-3-furamide. These materials exhibit high thermal stability, solubility in polar solvents, and potential for high-performance applications, highlighting the role of furamide derivatives in advanced material science (Yang & Lin, 1995).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

N-(3-hydroxyphenyl)-2,5-dimethylfuran-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO3/c1-8-6-12(9(2)17-8)13(16)14-10-4-3-5-11(15)7-10/h3-7,15H,1-2H3,(H,14,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWGHIELBFHACFO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(O1)C)C(=O)NC2=CC(=CC=C2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-hydroxyphenyl)-2,5-dimethylfuran-3-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(5-methyl-3-isoxazolyl)-1-{[2-(2-thienyl)-1,3-thiazol-4-yl]carbonyl}piperidine](/img/structure/B5506304.png)

![2-{[4-allyl-5-(1,3-benzodioxol-5-yl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B5506310.png)

methanone](/img/structure/B5506318.png)

![8-allyl-3-[(4-methyl-1-piperazinyl)carbonyl]-2H-chromen-2-one](/img/structure/B5506339.png)

![4-{4-[4-(4-ethoxybenzoyl)-1-piperazinyl]-2-pyrimidinyl}morpholine](/img/structure/B5506349.png)

![methyl {4-[(trifluoromethyl)thio]phenyl}carbamate](/img/structure/B5506370.png)

![3-[4-(3-fluoro-4-methoxyphenyl)-1,3-thiazol-2-yl]pyridine](/img/structure/B5506378.png)

![3-(2-{4-[6-(4-methyl-1-piperazinyl)-4-pyrimidinyl]-1-piperazinyl}-2-oxoethyl)-1H-indole](/img/structure/B5506402.png)

![(3E)-2-[4-(2-furoyl)-1,4-diazepan-1-yl]-5,5-dimethylhex-3-enoic acid](/img/structure/B5506413.png)